InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11)
. The Canonical SMILES structure is C1=CC=C(C(=C1)N=C(N)N)F
. 1-(2-Fluorophenyl)guanidine is an organic compound that belongs to the class of guanidines, which are characterized by the presence of a guanidine functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural properties and biological activities.
1-(2-Fluorophenyl)guanidine can be synthesized through various chemical methods, primarily involving the reaction of 2-fluorophenyl derivatives with guanidine or its precursors. The synthesis can be optimized using different catalysts and solvents to enhance yield and purity.
This compound is classified under:
The synthesis of 1-(2-Fluorophenyl)guanidine can be achieved through several methods, including:
A common synthetic route involves the use of 1,1′-carbonyldiimidazole (CDI) as a reagent to facilitate the formation of guanidines from corresponding amines or amidines. The reaction conditions typically include heating in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at controlled temperatures for several hours, followed by purification steps like column chromatography to isolate the desired product .
The molecular structure of 1-(2-Fluorophenyl)guanidine features:
1-(2-Fluorophenyl)guanidine can participate in various chemical reactions, including:
The mechanism by which 1-(2-Fluorophenyl)guanidine exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that compounds containing guanidine groups may exhibit anticancer properties, potentially through mechanisms involving inhibition of certain kinases or modulation of cell cycle progression .
Relevant data includes spectral evidence from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirming structural integrity and purity .
1-(2-Fluorophenyl)guanidine has several scientific applications:
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 143201-45-0
CAS No.: 138079-63-7